N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
Description
N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thioether-linked acetamide group and a naphthamide moiety. The 1,2,4-triazole ring is a critical pharmacophore known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure integrates a 2,5-dimethylphenyl group (providing steric bulk and lipophilicity) and a 1-naphthamide substituent (enhancing aromatic interactions and solubility).
Properties
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O2S/c1-20-15-16-21(2)26(17-20)32-28(36)19-38-30-34-33-27(35(30)23-11-4-3-5-12-23)18-31-29(37)25-14-8-10-22-9-6-7-13-24(22)25/h3-17H,18-19H2,1-2H3,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNXZMISIIXKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Thiazole and Triazole Moieties : These heterocyclic structures are known for their diverse biological activities.
- Dimethylphenyl Group : This group may enhance lipophilicity and bioavailability.
- Naphthamide Structure : This moiety contributes to the overall stability and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the potential of compounds similar to this compound in combating multidrug-resistant Gram-positive bacteria and pathogenic fungi. For instance:
| Compound | Activity | Reference |
|---|---|---|
| N-(5-(2-(2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole | Antibacterial | |
| N-(5-methyl-4-phenylthiazol-2-yl) derivatives | Antifungal |
These compounds have shown promising results in preliminary assays against various bacterial strains, indicating their potential as new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored. Thiazole and triazole derivatives are known for their cytotoxic effects against cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 13 (related structure) | Jurkat (Bcl-2 positive) | < 0.5 | |
| 10 (related structure) | A431 (epidermoid carcinoma) | < 1.0 |
These studies indicate that modifications in the structural components can significantly impact the cytotoxicity of these derivatives.
The mechanism through which N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-pheny l -4H -1,2,4-triazol -3 -yl)methyl)-1-naphthamide exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
- Target Interaction : Molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts, which may lead to alterations in protein function.
Case Studies
Several case studies have been conducted to assess the efficacy of similar compounds:
- Anticancer Efficacy : A study evaluated the cytotoxic effects of a series of thiazole-based compounds against various cancer cell lines. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced activity against A431 cells with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of thiadiazole derivatives. The findings indicated that certain derivatives exhibited strong activity against resistant strains of Staphylococcus aureus and Candida albicans.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic differences between the target compound and its analogs from the evidence:
Key Observations:
Substituent Diversity: The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to nitrophenyl (6b) or methoxyphenyl (362505-85-9) substituents, which may influence membrane permeability .
Synthetic Routes :
- Most analogs (e.g., 6a, 6b) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method . The target compound likely follows a similar protocol but with tailored azide/alkyne precursors.
- Compound 362505-85-9 () involves multi-step synthesis, including thioether formation and pyrazole ring construction, highlighting the complexity of introducing diverse substituents .
A. Solubility and Bioavailability :
- The 1-naphthamide group in the target compound may improve water solubility compared to phenylacetamide analogs (e.g., 362505-85-9) due to increased polar surface area .
- Nitro groups (e.g., 6b, 6c) enhance electrophilicity but reduce metabolic stability, whereas methyl groups (target compound) may improve pharmacokinetics .
B. Structure-Activity Relationships (SAR) :
- Triazole rings act as hydrogen-bond acceptors, critical for interactions with enzymes like kinases or proteases .
C. Computational Similarity Analysis :
- Using Tanimoto or Dice coefficients (), the target compound’s similarity to 362505-85-9 would be moderate (shared triazole and acetamide motifs) but lower to nitrophenyl derivatives (6b, 6c) due to substituent divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
